molecular formula C18H9Cl10NO2 B14298765 Morpholine, 4-[bis(pentachlorophenyl)acetyl]- CAS No. 112312-92-2

Morpholine, 4-[bis(pentachlorophenyl)acetyl]-

Katalognummer: B14298765
CAS-Nummer: 112312-92-2
Molekulargewicht: 625.8 g/mol
InChI-Schlüssel: PDDPVPXGOOVOEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-[bis(pentachlorophenyl)acetyl]- is a complex organic compound that features a morpholine ring substituted with a bis(pentachlorophenyl)acetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[bis(pentachlorophenyl)acetyl]- typically involves the reaction of morpholine with bis(pentachlorophenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-[bis(pentachlorophenyl)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-[bis(pentachlorophenyl)acetyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Morpholine, 4-[bis(pentachlorophenyl)acetyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler analog without the bis(pentachlorophenyl)acetyl group.

    4-Acetylmorpholine: A related compound with an acetyl group instead of the bis(pentachlorophenyl)acetyl group.

Uniqueness

Morpholine, 4-[bis(pentachlorophenyl)acetyl]- is unique due to the presence of the bis(pentachlorophenyl)acetyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler analogs.

Eigenschaften

CAS-Nummer

112312-92-2

Molekularformel

C18H9Cl10NO2

Molekulargewicht

625.8 g/mol

IUPAC-Name

1-morpholin-4-yl-2,2-bis(2,3,4,5,6-pentachlorophenyl)ethanone

InChI

InChI=1S/C18H9Cl10NO2/c19-8-6(9(20)13(24)16(27)12(8)23)5(18(30)29-1-3-31-4-2-29)7-10(21)14(25)17(28)15(26)11(7)22/h5H,1-4H2

InChI-Schlüssel

PDDPVPXGOOVOEI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.